Lenalidomide-CO-C5-Br is a synthetic derivative of lenalidomide, which is an immunomodulatory drug primarily used in the treatment of hematological malignancies such as multiple myeloma and myelodysplastic syndromes. This compound exhibits potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The specific structural modifications in Lenalidomide-CO-C5-Br enhance its pharmacological profile compared to its parent compound, lenalidomide.
Lenalidomide-CO-C5-Br is classified under the category of thalidomide analogs. It is derived from the parent compound lenalidomide through synthetic modifications that introduce a bromine atom and alter the carbon chain, which may affect its biological activity and therapeutic potential. This compound is often utilized in both academic research and pharmaceutical development.
The synthesis of Lenalidomide-CO-C5-Br typically involves a multi-step process:
The industrial production of Lenalidomide-CO-C5-Br scales up these laboratory methods, optimizing them for efficiency and cost-effectiveness to meet the demand for clinical applications.
The molecular formula of Lenalidomide-CO-C5-Br is , with a molecular weight of 436.3 g/mol. Its structure includes a bromine atom attached to a hexanamide chain, which is crucial for its biological activity.
The molecular structure features a complex arrangement that contributes to its interaction with biological targets.
Lenalidomide-CO-C5-Br undergoes various chemical reactions that are essential for modifying its structure and enhancing its pharmacological properties:
These reactions allow for the synthesis of various derivatives, each with distinct therapeutic potentials.
Lenalidomide-CO-C5-Br exerts its pharmacological effects primarily through modulation of the CRL4 CRBN E3 ubiquitin ligase complex. This action leads to:
This mechanism highlights the compound's role as an immunomodulatory agent.
Lenalidomide-CO-C5-Br possesses several notable physical and chemical properties:
These properties are significant for its handling in laboratory settings and clinical applications.
Lenalidomide-CO-C5-Br has diverse applications across various fields:
Lenalidomide-CO-C5-Br (C₁₉H₂₂BrN₃O₄, MW: 436.306 g/mol) serves as a critical degrader building block for proteolysis-targeting chimera (PROTAC) development [2] [5]. Its design integrates three functional components:
This trifunctional design permits modular assembly of PROTACs, where the bromide terminus is displaced by target-binding warheads (e.g., kinase inhibitors or epigenetic readers) [2].
Table 1: Key Specifications of Lenalidomide-CO-C5-Br
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂BrN₃O₄ |
| Molecular Weight | 436.306 g/mol |
| SMILES | BrCCCCCC(=O)NC₁=C₂CN(C₃CCC(=O)NC₃=O)C(=O)C₂=CC=C₁ |
| Purity (HPLC) | ≥95% |
| Functional Group | Alkyl bromide |
The synthesis of Lenalidomide-CO-C5-Br follows a convergent strategy:
Table 2: Synthetic Optimization Parameters
| Reaction Variable | Optimized Condition | Impact |
|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis of acyl chloride |
| Coupling Agent | DIPEA (base) | Scavenges HCl, drives amidation |
| Reaction Temperature | 0°C → RT (gradient) | Controls exothermicity |
| Purification | Reverse-phase HPLC | Ensures ≥95% purity |
The C5-bromide terminus is engineered for superior chemoselectivity and reaction kinetics:
Halogen position matters critically: 6-fluoro derivatives (e.g., Lenalidomide-6-F [3]) enhance neosubstrate selectivity (e.g., preferential IKZF1 degradation over teratogenic SALL4), but do not serve as conjugation handles. The terminal bromide in Lenalidomide-CO-C5-Br solely enables covalent linkage to target ligands [1] [3].
Positional isomerism profoundly influences PROTAC functionality:
Table 3: Isomeric Impact on PROTAC Properties
| Property | 4’-Isomer | 5’-Isomer |
|---|---|---|
| Linker Attachment Site | 4-position of isoindolinone | 5-position of isoindolinone |
| CRBN Binding Affinity | >90% retention vs. native lenalidomide | ~35% reduction |
| Neosubstrate Selectivity | IKZF1/CK1α degradation preserved | Unpredictable SALL4 interactions |
| Conjugation Yield | 85–92% | 60–75% |
| PROTAC Activity (DC₅₀) | 10–50 nM | 100–500 nM |
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0